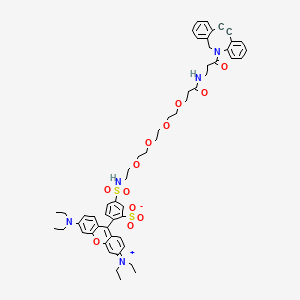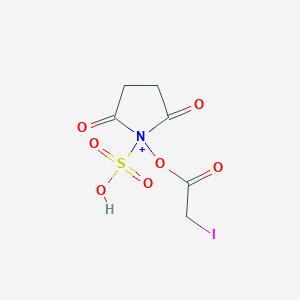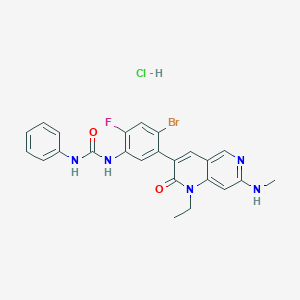
VinSpinIC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VinSpinIC is an inactive control for VinSpinIn.
Wissenschaftliche Forschungsanwendungen
Biochemical Characteristics in Grape Varieties : Research by Kazakhmedov and Magomedova (2021) focuses on the biochemical status of phylloxera-tolerant grape varieties, highlighting differences in hormonal status and content of biologically active substances in the root system. This study is significant for understanding the development and early fruiting of root-related plants in grape varieties, which can be applied in viticulture and plant breeding (Kazakhmedov & Magomedova, 2021).
Cytoskeletal Protein Interactions : Gilmore and Burridge's (1996) study explores the interaction between vinculin, a cytoskeletal protein, and other proteins like talin and actin. This research has implications for understanding focal adhesion assembly in cellular biology, which is critical for cell adhesion and migration (Gilmore & Burridge, 1996).
Groundwater Vulnerability Assessment : Rebolledo et al. (2016) introduced the Vulnerability Index to Nitrates from Agricultural Sources (VINAS), a new method to assess groundwater vulnerability. This is significant for environmental management, especially in areas affected by agricultural activities (Rebolledo et al., 2016).
Protein Interaction Regions of VINC : Sreenivasa Murthy and Rangarajan (2010) identified protein interaction regions in the virus-inducible non-coding RNA (VINC), crucial for understanding the molecular mechanisms of paraspeckle formation in cells. This can contribute to the broader understanding of non-coding RNA functions in cellular processes (Sreenivasa Murthy & Rangarajan, 2010).
Vinculin Activation by Talin : Izard et al. (2004) reported on how talin binding induces conformational changes in vinculin, a key regulator in cell junctions. This research offers insights into how proteins direct cytoskeletal assembly, important in cell biology and the study of diseases related to cell adhesion (Izard et al., 2004).
Embryological and Biochemical Aspects in Grapevines : Negi and Olmo (1972) explored the effects of cytokinin in converting flower sex in grapevines, which is significant for understanding plant reproductive biology and could have applications in agricultural biotechnology (Negi & Olmo, 1972).
Response of Grapevines to Salinity : Shani and Ben-Gal (2005) examined grapevine responses to salinity, covering aspects like growth, mortality, and ion accumulation. This research is crucial for agriculture, especially in managing crops in saline environments (Shani & Ben-Gal, 2005).
Eigenschaften
Produktname |
VinSpinIC |
|---|---|
Molekularformel |
C42H58N8O4 |
Molekulargewicht |
738.98 |
IUPAC-Name |
2-(4-(((2-(4-((2-Amino-5-(cyclopropylmethoxy)-3,3-dimethyl-3H-indol-6-yl)oxy)butyl)isoindolin-5-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-1-(4-(2-(pyrrolidin-1-yl)ethyl)piperidin-1-yl)ethan-1-one |
InChI |
InChI=1S/C42H58N8O4/c1-42(2)36-22-38(54-28-31-7-8-31)39(23-37(36)44-41(42)43)52-20-6-5-16-48-24-32-9-10-35(21-33(32)25-48)53-29-34-26-50(46-45-34)27-40(51)49-18-12-30(13-19-49)11-17-47-14-3-4-15-47/h9-10,21-23,26,30-31H,3-8,11-20,24-25,27-29H2,1-2H3,(H2,43,44) |
InChI-Schlüssel |
FOBGCBSESHUBEI-UHFFFAOYSA-N |
SMILES |
O=C(N1CCC(CCN2CCCC2)CC1)CN3N=NC(COC4=CC5=C(CN(CCCCOC6=CC7=C(C=C6OCC8CC8)C(C)(C)C(N)=N7)C5)C=C4)=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
VinSpinIC; Vinnie's Spindlin Inactive Control; TD020826a |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(11S)-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-5-hydroxy-3-[(2R)-1,1,1-trifluoropropan-2-yl]-2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine-4,6-dione](/img/structure/B1193704.png)